molecular formula C17H26N2O3 B14239062 tert-Butyl (6-anilino-6-oxohexyl)carbamate CAS No. 329967-27-3

tert-Butyl (6-anilino-6-oxohexyl)carbamate

Cat. No.: B14239062
CAS No.: 329967-27-3
M. Wt: 306.4 g/mol
InChI Key: JWMAGPRSYRSMMX-UHFFFAOYSA-N
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Description

tert-Butyl (6-anilino-6-oxohexyl)carbamate: is an organic compound with a complex structure that includes a tert-butyl group, an anilino group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The anilino group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various electrophiles in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the anilino group.

    Reduction: tert-Butyl (6-hydroxyhexyl)carbamate.

    Substitution: Substituted anilino derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in studies of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with various enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic applications, particularly in drug design and development.
  • Evaluated for its bioactivity and pharmacokinetic properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (6-anilino-6-oxohexyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The anilino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The carbamate group can also participate in various chemical reactions, modulating the compound’s overall effect.

Comparison with Similar Compounds

  • tert-Butyl (6-oxohexyl)carbamate
  • tert-Butyl (6-aminohexyl)carbamate
  • tert-Butyl (6-iodohexyl)carbamate

Comparison:

  • tert-Butyl (6-anilino-6-oxohexyl)carbamate is unique due to the presence of the anilino group, which imparts distinct chemical properties and reactivity.
  • Compared to tert-butyl (6-oxohexyl)carbamate, the anilino derivative has enhanced potential for interactions with biological targets.
  • The amino and iodo derivatives have different reactivity profiles, making them suitable for different applications in synthesis and research.

Properties

CAS No.

329967-27-3

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl N-(6-anilino-6-oxohexyl)carbamate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-13-9-5-8-12-15(20)19-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

JWMAGPRSYRSMMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

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